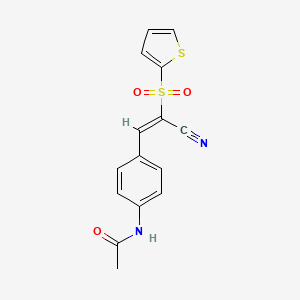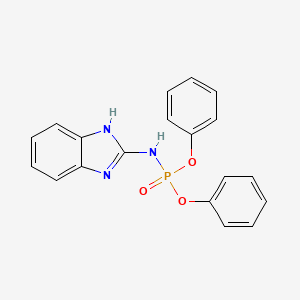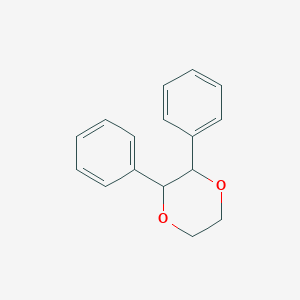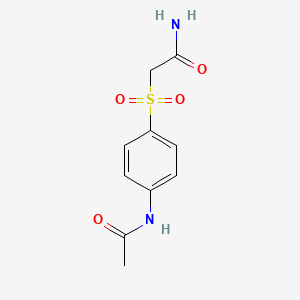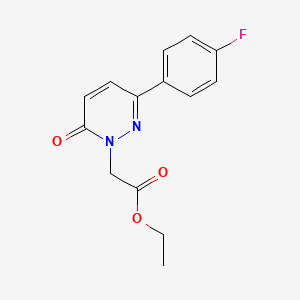
Thiazole, 4,5-dihydro-2-(4-bromophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazole, 4,5-dihydro-2-(4-bromophenyl)- is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds. The thiazole ring consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Preparation Methods
The synthesis of 4,5-dihydro-2-(4-bromophenyl)-thiazole can be achieved through several methods. One common synthetic route involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to produce the thiazole derivative . Another method involves the reaction of 4-bromophenacyl bromide with thiourea in the presence of a base to yield the desired thiazole compound . Industrial production methods may vary, but they generally involve similar reaction conditions and starting materials.
Chemical Reactions Analysis
4,5-dihydro-2-(4-bromophenyl)-thiazole undergoes various chemical reactions, including:
Scientific Research Applications
4,5-dihydro-2-(4-bromophenyl)-thiazole has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 4,5-dihydro-2-(4-bromophenyl)-thiazole involves its interaction with various molecular targets and pathways. In antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In anticancer applications, it inhibits the proliferation of cancer cells by interfering with DNA synthesis and inducing apoptosis . The exact molecular targets and pathways may vary depending on the specific application and the type of cells involved.
Comparison with Similar Compounds
4,5-dihydro-2-(4-bromophenyl)-thiazole can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
Tiazofurin: An antineoplastic drug used in cancer therapy.
The uniqueness of 4,5-dihydro-2-(4-bromophenyl)-thiazole lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Properties
CAS No. |
96159-83-0 |
|---|---|
Molecular Formula |
C9H8BrNS |
Molecular Weight |
242.14 g/mol |
IUPAC Name |
2-(4-bromophenyl)-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C9H8BrNS/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6H2 |
InChI Key |
GQODWBBIGYWREA-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Chloro-7-methylbenzo[b]thiophen-3(2H)-one](/img/structure/B11957066.png)
